Methyl 2-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)benzoate
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Overview
Description
METHYL 2-({[4-(TRIFLUOROMETHOXY)ANILINO]CARBONYL}AMINO)BENZOATE is a chemical compound known for its unique structure and properties. It contains a trifluoromethoxy group, which is a fluorinated substituent that imparts increased stability and lipophilicity to the molecule . This compound is used in various scientific research applications due to its distinctive chemical characteristics.
Preparation Methods
One common synthetic route involves the reaction of 4-(trifluoromethoxy)aniline with methyl 2-aminobenzoate under specific conditions . Industrial production methods may vary, but they generally follow similar synthetic pathways with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
METHYL 2-({[4-(TRIFLUOROMETHOXY)ANILINO]CARBONYL}AMINO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
METHYL 2-({[4-(TRIFLUOROMETHOXY)ANILINO]CARBONYL}AMINO)BENZOATE is utilized in several scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s stability and lipophilicity make it useful in biological assays and studies involving cell membranes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which METHYL 2-({[4-(TRIFLUOROMETHOXY)ANILINO]CARBONYL}AMINO)BENZOATE exerts its effects involves interactions with molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to interact with specific enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
METHYL 2-({[4-(TRIFLUOROMETHOXY)ANILINO]CARBONYL}AMINO)BENZOATE can be compared with other compounds containing trifluoromethoxy groups, such as:
2-Methyl-4-(trifluoromethoxy)aniline: This compound shares the trifluoromethoxy group but differs in its overall structure and applications.
Trifluoromethoxy-substituted benzoates: These compounds have similar stability and lipophilicity but may vary in their specific chemical and biological properties.
Properties
Molecular Formula |
C16H13F3N2O4 |
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Molecular Weight |
354.28 g/mol |
IUPAC Name |
methyl 2-[[4-(trifluoromethoxy)phenyl]carbamoylamino]benzoate |
InChI |
InChI=1S/C16H13F3N2O4/c1-24-14(22)12-4-2-3-5-13(12)21-15(23)20-10-6-8-11(9-7-10)25-16(17,18)19/h2-9H,1H3,(H2,20,21,23) |
InChI Key |
XNDQOIUDDIHCCW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
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